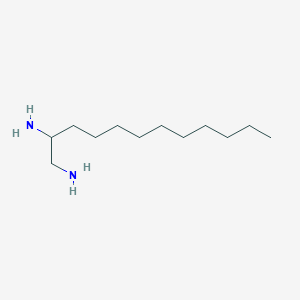
Dodecane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecane-1,2-diamine is an organic compound with the molecular formula C12H28N2 It is a type of diamine, which means it contains two amino groups (-NH2) attached to a dodecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of dodecane with ammonia in the presence of a catalyst. Another method includes the reduction of dodecanedinitrile using hydrogen in the presence of a metal catalyst such as palladium or nickel .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of dodecanedinitrile. This process involves high pressure and temperature conditions to ensure complete conversion of the nitrile groups to amine groups .
Chemical Reactions Analysis
Types of Reactions
Dodecane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro compounds.
Reduction: The compound can be further reduced to form primary amines.
Substitution: The amino groups can participate in substitution reactions with halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or nickel is commonly used.
Substitution: Halides such as methyl iodide (CH3I) or ethyl bromide (C2H5Br) are used in substitution reactions.
Major Products Formed
Oxidation: Nitro-dodecane derivatives.
Reduction: Primary amines.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Dodecane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dodecane-1,2-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with other molecules, facilitating various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dodecane-1,12-diamine: Another diamine with amino groups at positions 1 and 12.
Hexane-1,6-diamine: A shorter chain diamine with similar chemical properties.
Octane-1,8-diamine: An intermediate chain length diamine.
Uniqueness
Dodecane-1,2-diamine is unique due to its specific chain length and the position of the amino groups.
Properties
CAS No. |
4843-89-4 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
dodecane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13/h12H,2-11,13-14H2,1H3 |
InChI Key |
OQGSHLFKXYVLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (3Z)-3-[(4-nitrophenyl)sulfonylhydrazinylidene]butanoate](/img/structure/B14732285.png)
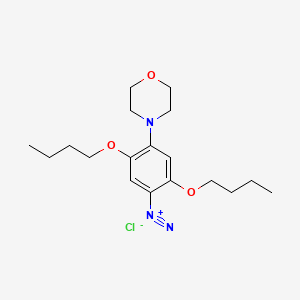
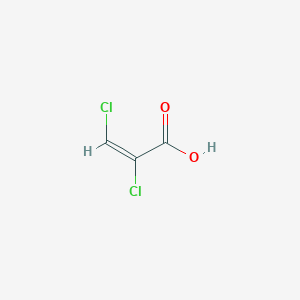
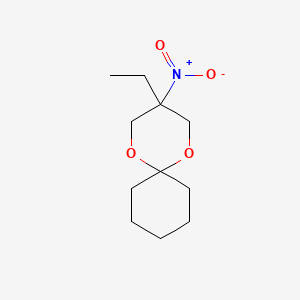
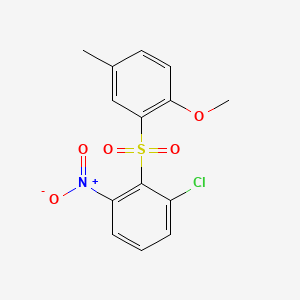
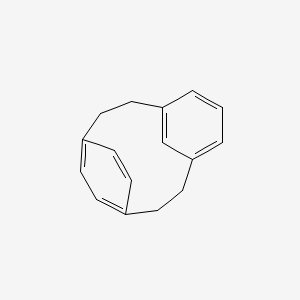
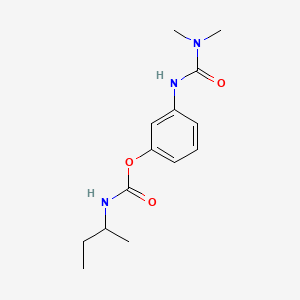
![7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole](/img/structure/B14732337.png)
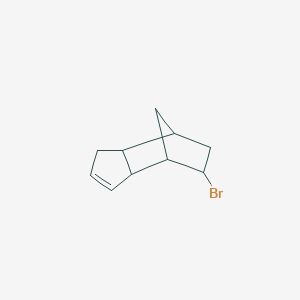

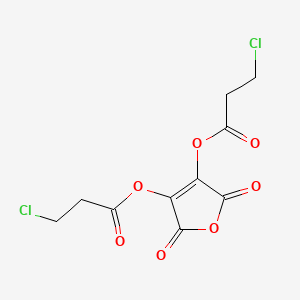
![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
